

"4-Bromo-2-methylbutan-2-ol" chemical properties

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Compound of Interest

Compound Name: 4-Bromo-2-methylbutan-2-ol

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An In-depth Technical Guide to the Chemical Properties of **4-Bromo-2-methylbutan-2-ol**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **4-Bromo-2-methylbutan-2-ol** (CAS No: 35979-69-2). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes tabulated data, detailed experimental protocols, and visualizations of its chemical structure and synthetic pathway to serve as a practical resource.

Chemical and Physical Properties

4-Bromo-2-methylbutan-2-ol is a brominated tertiary alcohol.^{[1][2]} It typically presents as a brown or yellow oil and is soluble in solvents like chloroform and ethyl acetate.^[1] Its key properties are summarized in the table below for easy reference.

Table 1: Physicochemical Properties of 4-Bromo-2-methylbutan-2-ol

Property	Value	Source(s)
CAS Number	35979-69-2	[1][3][4]
Molecular Formula	C ₅ H ₁₁ BrO	[2][3][4]
Molecular Weight	167.04 g/mol	[2][4][5]
IUPAC Name	4-bromo-2-methylbutan-2-ol	[2][4]
Appearance	Brown or Yellow Oil	[1][3]
Boiling Point	189.7 ± 23.0 °C (Predicted)	[1]
Density	1.371 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	14.79 ± 0.29 (Predicted)	[1][3]
Solubility	Chloroform, Ethyl Acetate	[1]
Storage Temperature	2-8°C or 4°C	[1]
SMILES	CC(C)(CCBr)O	[4]
InChIKey	RBFVGQWGOARJRU-UHFFFAOYSA-N	[2]

Chemical Structure

The molecular structure of **4-Bromo-2-methylbutan-2-ol** features a tertiary alcohol group at the C2 position and a bromine atom at the C4 position.

Caption: 2D Chemical Structure of **4-Bromo-2-methylbutan-2-ol**.

Synthesis and Experimental Protocols

4-Bromo-2-methylbutan-2-ol can be synthesized via a Grignard reaction. A common method involves the reaction of ethyl 3-bromopropionate with methylmagnesium bromide.[1][6]

General Synthesis Protocol

This protocol is based on the reaction of ethyl 3-bromopropionate with methylmagnesium bromide.[1]

Materials:

- Ethyl 3-bromopropionate
- Methylmagnesium bromide (e.g., 3M in diethyl ether or THF)[1][6]
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1][6]
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Petroleum ether

Procedure:

- Dissolve ethyl 3-bromopropionate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).[1]
- Cool the solution to 0°C using an ice bath.
- Slowly add methylmagnesium bromide (2 equivalents) to the cooled solution while stirring.[1] Maintain the temperature between 20°C and 35°C . [6]
- Continuously stir the reaction mixture at 0°C . Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[1]
- Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C . [1][6]
- Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using ethyl acetate and water.[1]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][6]

- Purify the crude product by column chromatography on silica gel, using a petroleum ether/ethyl acetate (e.g., 3:1) mixture as the eluent to yield pure **4-bromo-2-methylbutan-2-ol** as a yellow oil.[1]



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Caption: Experimental workflow for the synthesis of **4-Bromo-2-methylbutan-2-ol**.

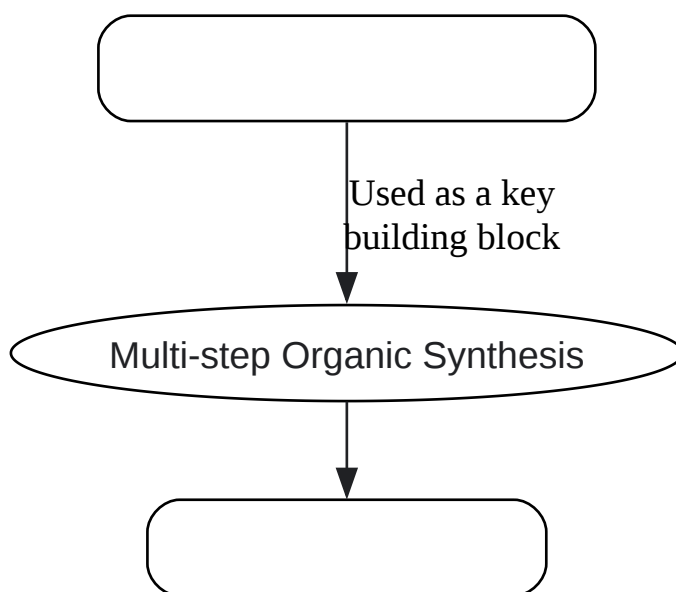
Spectroscopic Data

While detailed experimental spectra are not widely published, predicted data and characteristic features can be inferred.

- NMR Spectroscopy: Predicted ^1H and ^{13}C NMR data are available through chemical databases.[3] The ^1H NMR would be expected to show signals for the two methyl groups, the methylene groups adjacent to the bromine and the tertiary carbon, and the hydroxyl proton.
- Infrared (IR) Spectroscopy: As a tertiary alcohol, the IR spectrum is expected to show a characteristic broad O-H stretching band around $3200\text{--}3600\text{ cm}^{-1}$. [7] It would also exhibit C-H stretching from the alkyl groups near $2850\text{--}2960\text{ cm}^{-1}$ and a C-O stretch around $1050\text{--}1150\text{ cm}^{-1}$. [7] The C-Br stretch typically appears in the fingerprint region.
- Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts, such as $[\text{M}+\text{H}]^+$ and $[\text{M}+\text{Na}]^+$, have been calculated.[8] Electron ionization (EI) mass spectrometry has also been reported.[6]

Reactivity and Applications

4-Bromo-2-methylbutan-2-ol serves as a valuable reagent and building block in organic synthesis. Its primary documented application is in the preparation of Vitamin D3 analogues, highlighting its importance in medicinal chemistry and drug development.[1][2][3] The presence of both a hydroxyl group and a bromine atom allows for a range of chemical transformations.



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Caption: Role of **4-Bromo-2-methylbutan-2-ol** in synthetic pathways.

Safety and Handling

4-Bromo-2-methylbutan-2-ol is classified as harmful and an irritant.[4]

- Hazard Statements:
 - H302: Harmful if swallowed.[4]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing mist/vapors/spray.
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
- Storage: Store in a well-ventilated place at 2-8°C.[1] Keep the container tightly closed.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

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